HBV-IN-11 vs. HBV-IN-12: A Direct Quantitative Comparison of HBsAg Secretion Potency
HBV-IN-11 inhibits HBsAg secretion with an EC50 of 0.46 µM, as established in the patent literature [1]. In contrast, HBV-IN-12, a more recently patented HBsAg inhibitor, exhibits an EC50 range of 0.001–0.05 µM . This represents a potency difference of at least 9-fold and up to 460-fold in favor of HBV-IN-12. This quantitative disparity highlights that HBV-IN-11 serves as a moderate-potency control or a compound for studies where maximal HBsAg suppression is not the primary objective, whereas HBV-IN-12 is the more potent alternative for experiments requiring near-complete inhibition.
| Evidence Dimension | Inhibition of HBsAg Secretion (Potency) |
|---|---|
| Target Compound Data | EC50 = 0.46 µM |
| Comparator Or Baseline | HBV-IN-12: EC50 range = 0.001–0.05 µM |
| Quantified Difference | HBV-IN-12 is 9 to 460 times more potent than HBV-IN-11. |
| Conditions | In vitro cellular assays as reported in patents WO2018085619A1 and WO2021204252A1, respectively. |
Why This Matters
This information is crucial for selecting the appropriate compound based on the desired dynamic range for HBsAg inhibition in a given experiment.
- [1] Dimitar B. Gotchev, et al. Substituted pyridinone-containing tricyclic compounds, and methods using same. WO2018085619A1, 2017. View Source
